molecular formula C27H25Cl2N5O2S B2551818 N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide CAS No. 391939-45-0

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2551818
CAS No.: 391939-45-0
M. Wt: 554.49
InChI Key: VZOIRLBKRCWMAI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4 and a thioether-linked 2-oxo-2-(m-tolylamino)ethyl side chain at position 3. The N-methyl group is further functionalized with a 3,4-dimethylbenzamide moiety.

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N5O2S/c1-16-5-4-6-20(11-16)31-25(35)15-37-27-33-32-24(34(27)21-9-10-22(28)23(29)13-21)14-30-26(36)19-8-7-17(2)18(3)12-19/h4-13H,14-15H2,1-3H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOIRLBKRCWMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Triazole Derivatives

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones [7–9] ()
  • Structural Differences :
    • Substituents : These analogs replace the dichlorophenyl group with 2,4-difluorophenyl and incorporate a phenylsulfonyl group.
    • Thione vs. Thioether : Compounds [7–9] exist as triazole-3-thiones (C=S), whereas the target compound has a stable thioether (C-S-C) linkage.
  • Synthesis : Both classes involve cyclization of hydrazinecarbothioamides, but the target compound uses α-halogenated ketones for S-alkylation, similar to compounds [10–15] .
  • Spectroscopic Data :
    • IR spectra of [7–9] show νC=S at 1247–1255 cm⁻¹, absent in the target compound due to S-alkylation.
    • The target’s 3,4-dimethylbenzamide introduces distinct νC=O (~1680 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
S-Alkylated 1,2,4-Triazoles [10–15] ()
  • Functionalization: These analogs feature S-alkylation with 2-bromoacetophenone derivatives, yielding phenyl/fluorophenyl ethanone side chains.

Benzamide Derivatives

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide ()
  • Core Structure: This compound uses a thiazolidinone ring instead of a triazole, linked to a benzamide.
  • Bioactivity Implications: The thiazolidinone moiety is associated with antimicrobial activity, while the triazole in the target compound may offer improved metabolic stability .
N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-3,4-Dimethoxy-N-(p-Tolyl)Benzamide (863020-65-9, )
  • Substituents : Replaces triazole with a dihydrothiophen ring and uses methoxy groups instead of methyl on the benzamide.

Functional Group Impact on Bioactivity

  • Dichlorophenyl vs. Difluorophenyl/Sulfonyl :
    • The dichlorophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in targets like kinase enzymes, compared to the sulfonyl group’s polarity in [7–9] .
  • Thioether vs. Thione :
    • The thioether in the target compound offers greater oxidative stability than the thione tautomer in [7–9], which may convert to a thiol under physiological conditions .
  • Amide vs. Urea Linkages :
    • Compounds like 877640-43-2 () use urea linkages, which are more rigid but less metabolically stable than the target’s flexible amide bond .

Docking and Binding Affinity ()

  • Glide Docking Analysis :
    • The dichlorophenyl and dimethylbenzamide groups may occupy hydrophobic regions of a target protein, while the triazole and amide groups form hydrogen bonds.
    • Predicted docking scores (GlideScore) for the target compound could surpass analogs with less optimized substituents (e.g., sulfonyl groups in [7–9]) due to better shape complementarity .

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